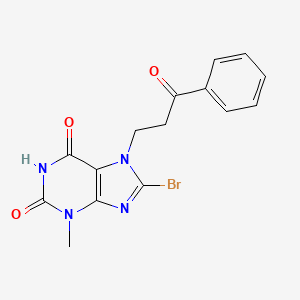

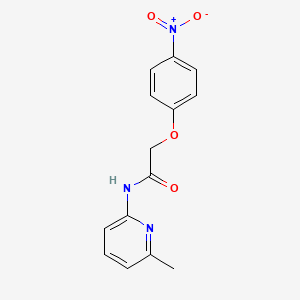

2-hydroxy-N'-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzohydrazide compounds and their derivatives have been extensively studied due to their diverse chemical properties and biological activities. They serve as key intermediates in the synthesis of various heterocyclic compounds and are known for their applications in coordination chemistry as ligands.

Synthesis Analysis

Benzohydrazides are typically synthesized through the reaction of hydrazides with aldehydes or ketones, forming a hydrazone bond. For instance, the synthesis of similar compounds involves refluxing the parent hydrazide with the corresponding carbonyl compound in ethanol, leading to the formation of the hydrazone derivative through a condensation reaction (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of a hydrazone moiety, which imparts rigidity and planarity to the molecule, affecting its electronic properties and reactivity. X-ray crystallography often reveals that these compounds crystallize in various forms and exhibit intramolecular hydrogen bonding, contributing to their stability (Lei et al., 2011).

Chemical Reactions and Properties

Benzohydrazides are versatile in chemical reactions, participating in cyclization, oxidation, and complexation reactions. They act as ligands in complexation with various metals, forming stable chelates with potential biological and catalytic applications (El-Tabl et al., 2015).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as melting points, solubility, and crystal structures, vary significantly depending on the substituent groups attached to the core structure. These properties influence their practical applications and handling (Santosa et al., 2019).

Chemical Properties Analysis

The chemical behavior of benzohydrazides is influenced by the nature of the substituents on the benzene ring and the hydrazone functionality. They exhibit varied reactivity towards nucleophiles and electrophiles, and their acidity can be modified by substituents, impacting their hydrogen bonding capacity and overall reactivity (Nguyen et al., 2019).

科学的研究の応用

Hydrogen Bonding and Molecular Structure

Research on similar compounds, such as N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate, highlights the importance of hydrogen bonding in determining molecular structure. These compounds crystallize as hydrogen-bonded sheets, where intramolecular hydrogen bonds play a critical role in the stabilization of their molecular configuration. This knowledge is essential for understanding the chemical behavior and potential applications of benzohydrazide derivatives in materials science and crystallography (Abeer A. Alhadi et al., 2008).

Anticancer Activity

Benzohydrazide derivatives have been investigated for their anticancer activity. For instance, metal(II) complexes derived from similar hydrazides showed potent cytotoxic effects against human liver cancer HepG2 cell lines. This suggests that benzohydrazide compounds, through their metal complexes, could have significant therapeutic potential in cancer treatment (A. El-Tabl et al., 2015).

Catalytic and Antibacterial Activities

Compounds like E-4-(3-cyano-4,6-dimethylpyridin-2-ylamino)-N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide and their metal complexes have shown not only catalytic activity but also significant DNA binding, antibacterial, and antifungal properties. These findings open avenues for the application of benzohydrazide derivatives in biocatalysis, pharmaceuticals, and as potential antimicrobial agents (O. El‐Gammal et al., 2021).

Corrosion Inhibition

Hydroxy phenyl hydrazides, similar to the compound of interest, have been synthesized and shown to be effective corrosion inhibitors. This suggests potential applications in protecting materials against corrosion, particularly in acidic environments, which is crucial for the chemical and manufacturing industries (A. Singh et al., 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of heterocyclic compounds starting from 2-hydroxy benzohydrazide have been explored. These studies contribute to the development of new therapeutic agents by revealing the biological activity and potential applications of benzohydrazide derivatives in medicinal chemistry (E. M. Sarshira et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or reactive . Without specific information on this compound, it’s not possible to provide details on its safety and hazards.

将来の方向性

特性

InChI |

InChI=1S/C21H28N2O2/c1-16(2)9-8-10-17(3)13-14-21(4,5)15-22-23-20(25)18-11-6-7-12-19(18)24/h6-7,9,11-12,14-15,24H,8,10H2,1-5H3,(H,23,25)/b22-15+ |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBHRBZPDVVZAD-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C=CC(C)(C)C=NNC(=O)C1=CC=CC=C1O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)